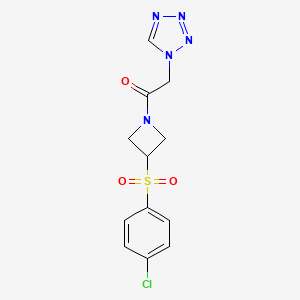
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone is a chemical compound that has attracted significant attention from the scientific community due to its potential to be used in various applications, such as in drug development and disease treatment.
Scientific Research Applications
Synthesis and Characterization
Azetidin-2-one derivatives, closely related to the compound , have been synthesized for studying their structural properties and potential biological activities. For instance, Shah et al. (2014) synthesized a series of azetidin-2-one derivatives to investigate their antimicrobial activities. These compounds were characterized using IR, 1H NMR spectroscopy, and tested for antibacterial and antifungal activities, highlighting the significance of sulfonyl and tetrazole groups in biological applications Global Journal of Science Frontier Research.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of azetidinone derivatives. Mistry and Desai (2006) explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, for their pharmacological evaluation against various microbial strains. This research underlines the importance of azetidinone frameworks in developing new antimicrobial agents ChemInform.
Pharmacological Potency
Jagannadham et al. (2019) demonstrated the design of 2-azetidinones scaffold due to its significant biological and pharmacological potencies, emphasizing the medicinal importance of sulfonamide rings and their derivatives. This study provides insights into the structural features contributing to the pharmacological activities of these compounds Chemical Science Transactions.
Structural Analysis and Molecular Docking
Research by Al-Hourani et al. (2015) on the crystal structure and docking studies of tetrazole derivatives further elucidates the structural integrity and potential interactions within biological systems. Such studies are crucial for understanding the molecular basis of the biological activities of azetidinone derivatives Journal of Molecular Structure.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3S/c13-9-1-3-10(4-2-9)22(20,21)11-5-17(6-11)12(19)7-18-8-14-15-16-18/h1-4,8,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHQWPBNWCANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

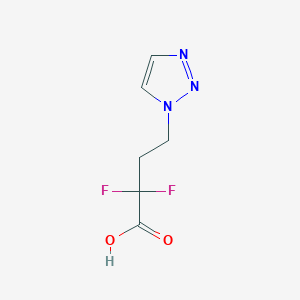
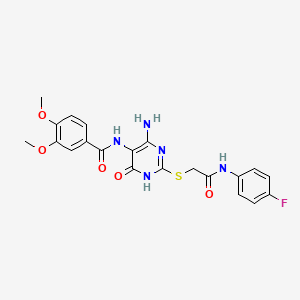

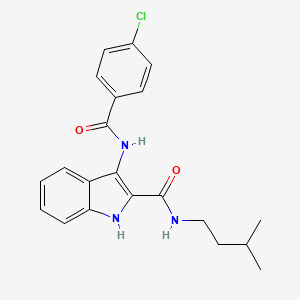
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)
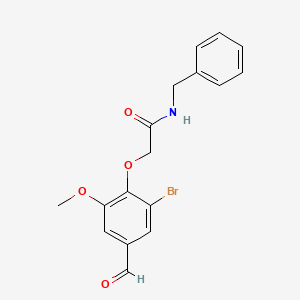

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)
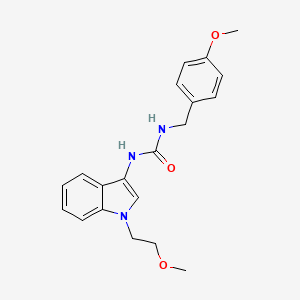

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)